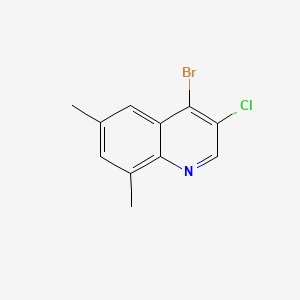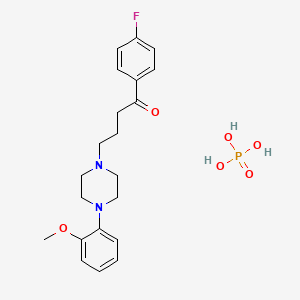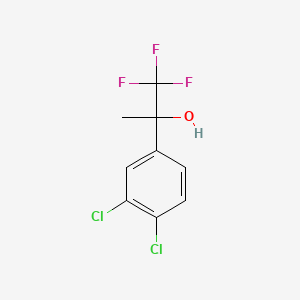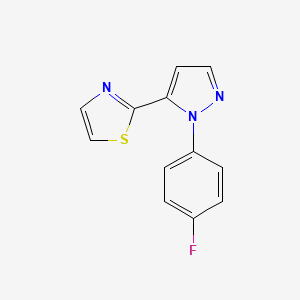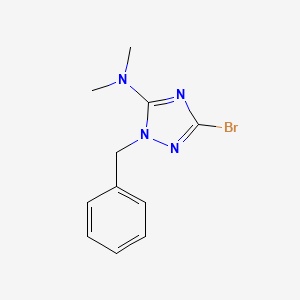
4-Brom-3-(trifluormethyl)phenylboronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-(trifluoromethyl)phenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid group. The unique combination of these functional groups makes it a valuable reagent in the formation of carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-(trifluoromethyl)phenylboronic acid is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Wirkmechanismus
Target of Action
The primary target of 4-Bromo-3-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction . The downstream effects of this pathway involve the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
It’s known that the compound is used in mild and functional group tolerant reaction conditions, indicating a potential for good bioavailability .
Result of Action
The result of the compound’s action is the formation of carbon–carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a variety of organic compounds .
Action Environment
The action of 4-Bromo-3-(trifluoromethyl)phenylboronic acid is influenced by the reaction conditions. The compound is known for its stability and environmental benignity . It’s used under mild and functional group tolerant conditions, suggesting that it can perform effectively under a variety of environmental conditions .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 4-Bromo-3-(trifluoromethyl)phenylboronic acid are largely defined by its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, 4-Bromo-3-(trifluoromethyl)phenylboronic acid acts as a nucleophilic organic group, which is transferred from boron to palladium . This interaction involves enzymes and proteins that facilitate the reaction, although specific enzymes and proteins have not been identified in the literature.
Cellular Effects
It is known that boronic acids can influence cell function through their involvement in various biochemical reactions
Molecular Mechanism
The molecular mechanism of 4-Bromo-3-(trifluoromethyl)phenylboronic acid is primarily understood in the context of Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound participates in transmetalation, a process where it transfers its boron atom to a palladium atom . This process involves binding interactions with biomolecules and can lead to changes in gene expression.
Temporal Effects in Laboratory Settings
Boronic acids are known for their stability, suggesting that 4-Bromo-3-(trifluoromethyl)phenylboronic acid may exhibit long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
Boronic acids are known to participate in various biochemical reactions, suggesting that 4-Bromo-3-(trifluoromethyl)phenylboronic acid may interact with certain enzymes or cofactors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(trifluoromethyl)phenylboronic acid typically involves the borylation of 4-Bromo-3-(trifluoromethyl)phenyl halides. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium acetate. The reaction conditions usually involve heating the mixture to around 80-100°C under an inert atmosphere .
Industrial Production Methods
Industrial production of 4-Bromo-3-(trifluoromethyl)phenylboronic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-(trifluoromethyl)phenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., toluene, ethanol).
Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 50-100°C.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-3-(trifluoromethyl)phenylboronic acid can be compared with other similar compounds, such as:
4-Trifluoromethylphenylboronic acid: Lacks the bromine atom, making it less reactive in certain cross-coupling reactions.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a trifluoromethyl group, leading to different electronic properties and reactivity.
4-Bromophenylboronic acid: Similar structure but without the trifluoromethyl group, affecting its steric and electronic properties.
The unique combination of the bromine and trifluoromethyl groups in 4-Bromo-3-(trifluoromethyl)phenylboronic acid provides distinct reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis.
Eigenschaften
IUPAC Name |
[4-bromo-3-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrF3O2/c9-6-2-1-4(8(13)14)3-5(6)7(10,11)12/h1-3,13-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXINPDKNNNIGAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Br)C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671972 |
Source


|
| Record name | [4-Bromo-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310383-25-5 |
Source


|
| Record name | [4-Bromo-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
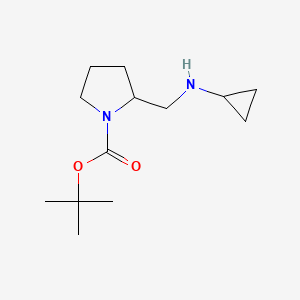
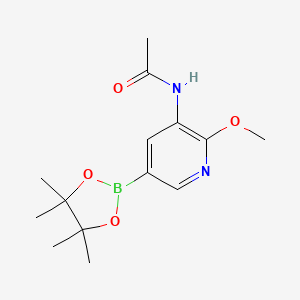




![4-Iodo-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B578707.png)

